[1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanamine hydrochloride
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Overview
Description
[1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanamine hydrochloride: is a chemical compound with the molecular formula C6H10N4·HCl and a molecular weight of 174.63 g/mol . This compound is characterized by the presence of a triazole ring attached to a cyclopropyl group, which is further connected to a methanamine moiety.
Preparation Methods
The synthesis of [1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanamine hydrochloride typically involves the following steps:
Triazole Formation: The formation of the triazole ring through a cycloaddition reaction, often using azides and alkynes.
Methanamine Introduction: The attachment of the methanamine group to the cyclopropyl-triazole intermediate.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
[1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanamine hydrochloride: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methanamine group.
Cycloaddition: The triazole ring can participate in further cycloaddition reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanamine hydrochloride: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in drug discovery and development.
Mechanism of Action
The mechanism of action of [1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, influencing various biochemical pathways. The methanamine group can act as a nucleophile, participating in enzymatic reactions and modulating biological activity .
Comparison with Similar Compounds
[1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanamine hydrochloride: can be compared with other triazole-containing compounds, such as:
1,2,3-Triazole: A simple triazole ring without additional functional groups.
Rufinamide: An anticonvulsant drug with a triazole core.
Cefatrizine: A broad-spectrum cephalosporin antibiotic with a triazole ring.
The uniqueness of This compound lies in its cyclopropyl and methanamine groups, which confer distinct chemical and biological properties compared to other triazole derivatives .
Properties
CAS No. |
2305251-59-4 |
---|---|
Molecular Formula |
C6H11ClN4 |
Molecular Weight |
174.6 |
Purity |
95 |
Origin of Product |
United States |
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